5-Fluoro-1-methylindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Fluoro-1-methylindole and related compounds involves multi-step chemical reactions that are designed to introduce the fluorine atom at the 5-position of the indole ring. For instance, 5-Fluoroindole was prepared from m-fluorotoluene in a 4-step reaction with an overall yield of 46%. This process exemplifies the complexity and efficiency of synthesizing fluorinated indoles, which are key intermediates for further derivatization into various biologically active compounds (Hoffmann, Ikan, & Galun, 1965).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-methylindole is characterized by the presence of a fluorine atom at the 5-position of the indole ring, which significantly influences its electronic properties. Studies involving rotationally resolved spectroscopy of 5-fluoroindole have provided detailed insights into the electronic ground state and the lowest excited singlet state (S1) of the molecule, identifying the character of the excited state as L(b) (Brand et al., 2012).
Chemical Reactions and Properties
5-Fluoro-1-methylindole undergoes various chemical reactions that are typical of indoles, with the fluorine atom imparting distinct reactivity patterns. For example, the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles demonstrates the compound's capacity to engage in biologically relevant transformations, leading to compounds with significant antibacterial and antifungal potency (Deswal et al., 2020).
Scientific Research Applications
Synthesis of Fluorinated Indoles : 5-Fluoroindole has been synthesized from m-fluorotoluene and transformed into corresponding tryptophanes, showing its utility in synthetic organic chemistry (Hoffmann, Ikan, & Galun, 1965).
Electrochemical Charge Storage Materials : A high-performance poly(5-fluoroindole) has been developed as a charge storage material with superior specific capacitance and cycling stability, indicating its potential in the field of electrochemical energy storage (Wang et al., 2019).
Antibacterial Properties : 5-Methylindole, a derivative of indole, has demonstrated direct antibacterial effects against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus, suggesting its potential in developing new antibacterial agents or adjuvants (Li, Sun, Fu, & Chen, 2022).
Bacterial Growth Inhibition : Fluoroindoles, including 5-Fluoroindole, have shown inhibitory effects on the growth of Pseudomonas putida, with certain resistant strains exhibiting abnormalities in the regulation of trp genes (Maurer & Crawford, 1971).
Fluorescence Studies in Proteins : Studies on the fluorescence decay of 5-Fluorotryptophan in proteins suggest that fluorine substitution affects the electron transfer quenching process, providing insights into the fluorescence properties of tryptophan in proteins (Liu et al., 2005).
Progesterone Receptor Modulators : Fluoro-substituted oxindole derivatives have been investigated for their potential as progesterone receptor modulators, which could be used in various female healthcare applications (Fensome et al., 2008).
Antimicrobial Activity : Synthesized 5-Fluoro-1H-indole-2,3-dione-triazoles have exhibited significant antimicrobial activity, demonstrating their potential in pharmacological applications (Deswal et al., 2020).
Inflammatory Pain Management : The compound 5-fluoro-2-oxindole has shown promising results in inhibiting inflammatory pain, suggesting its application in pain management (Redondo, Riego, & Pol, 2020).
Safety And Hazards
Future Directions
Indole derivatives, including 5-Fluoro-1-methylindole, have shown potential in applications targeting bacterial virulence . Their antibiofilm and antivirulence properties make them promising candidates for future research . Moreover, the synthesis of indole derivatives in water holds great potential to produce libraries of such compounds in water .
properties
IUPAC Name |
5-fluoro-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZSNJCMRDNQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406453 | |
Record name | 5-fluoro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methylindole | |
CAS RN |
116176-92-2 | |
Record name | 5-fluoro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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